4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoic acid
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Overview
Description
4-(6,7-Dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl)benzoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a benzoic acid moiety attached to an isoquinoline core, which is further substituted with methoxy groups and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through a Friedel-Crafts acylation reaction, where the isoquinoline derivative is reacted with a benzoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Hydroxylated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6,7-Dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isochromene
- 2-(3,4-Dihydroxyphenyl)-6-{[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methyl}-3,5,7-trihydroxychroman-4-one
Uniqueness
4-(6,7-Dimethoxy-1-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2(1H)-isoquinolinyl)benzoic acid is unique due to its specific substitution pattern and the presence of both isoquinoline and benzoic acid moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
309271-72-5 |
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Molecular Formula |
C25H23NO6 |
Molecular Weight |
433.5g/mol |
IUPAC Name |
4-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoic acid |
InChI |
InChI=1S/C25H23NO6/c1-30-19-10-6-15(7-11-19)24-20-14-22(32-3)21(31-2)12-17(20)13-23(27)26(24)18-8-4-16(5-9-18)25(28)29/h4-12,14,24H,13H2,1-3H3,(H,28,29) |
InChI Key |
SVSLGDPKEWSYGI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)C(=O)O)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)C(=O)O)OC)OC |
Origin of Product |
United States |
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